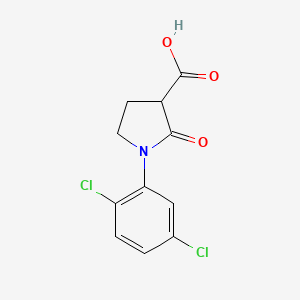

1-(2,5-Dichlorophenyl)-2-oxopyrrolidine-3-carboxylic acid

Vue d'ensemble

Description

Synthesis Analysis

The synthesis of this compound involves a multi-component reaction. For instance, one method involves the reaction of 6-methoxynaphthalen-2-ol with 2,5-dichlorobenzaldehyde and malononitrile in ethanolic piperidine solution under microwave irradiation. This process yields 3-amino-1-(2,5-dichlorophenyl)-8-methoxy-1H-benzo[f]chromene-2-carbonitrile .

Molecular Structure Analysis

The molecular structure of 1-(2,5-Dichlorophenyl)-2-oxopyrrolidine-3-carboxylic acid reveals a pyrrolidine ring with an attached carboxylic acid group . The N-H bond in the amide segment is syn with respect to the ortho-Cl atom and anti to the meta-Cl atom of the benzene ring. Crystallographic studies provide insights into its conformation and intermolecular interactions .

Physical And Chemical Properties Analysis

Applications De Recherche Scientifique

Overview of Research Trends

Environmental Remediation

Research on carboxylic acids often intersects with environmental science, particularly in the treatment of wastewater and the remediation of pollutants. For instance, Goodwin et al. (2018) discuss wastewater treatment options for the pesticide industry, highlighting the efficiency of biological processes and granular activated carbon in removing toxic pollutants (Goodwin et al., 2018). This suggests that derivatives of carboxylic acids, including 1-(2,5-Dichlorophenyl)-2-oxopyrrolidine-3-carboxylic acid, may play a role in enhancing the degradation of recalcitrant compounds in industrial effluents.

Biochemical Insights and Microbial Interaction

The interaction of carboxylic acids with microbial life is a critical area of study. Jarboe et al. (2013) review the inhibitory effects of carboxylic acids on engineered microbes, such as Escherichia coli and Saccharomyces cerevisiae, used in fermentative production processes (Jarboe et al., 2013). This research underscores the importance of understanding how structural derivatives of carboxylic acids, including those similar to 1-(2,5-Dichlorophenyl)-2-oxopyrrolidine-3-carboxylic acid, affect microbial cell membranes and internal pH, influencing bioengineering and fermentation technologies.

Medicinal Chemistry and Drug Design

In the realm of medicinal chemistry, the exploration of carboxylic acid derivatives for drug design is significant. Horgan and O’Sullivan (2021) delve into the practical applications of novel carboxylic acid bioisosteres, emphasizing their role in developing drugs with improved pharmacological profiles (Horgan & O’Sullivan, 2021). This highlights the potential for compounds like 1-(2,5-Dichlorophenyl)-2-oxopyrrolidine-3-carboxylic acid to serve as bioisosteres in drug development, offering alternatives to traditional carboxylic acid moieties in pharmaceuticals.

Propriétés

IUPAC Name |

1-(2,5-dichlorophenyl)-2-oxopyrrolidine-3-carboxylic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H9Cl2NO3/c12-6-1-2-8(13)9(5-6)14-4-3-7(10(14)15)11(16)17/h1-2,5,7H,3-4H2,(H,16,17) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AGIGPQDMAKFWBZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(C(=O)C1C(=O)O)C2=C(C=CC(=C2)Cl)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H9Cl2NO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

274.10 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-(2,5-Dichlorophenyl)-2-oxopyrrolidine-3-carboxylic acid | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

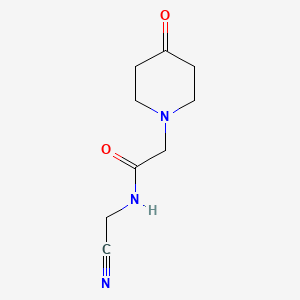

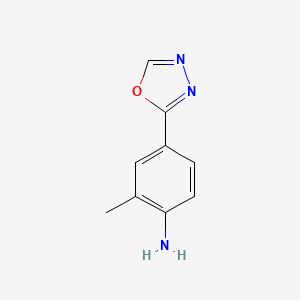

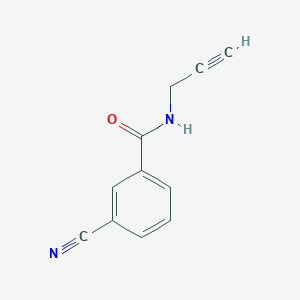

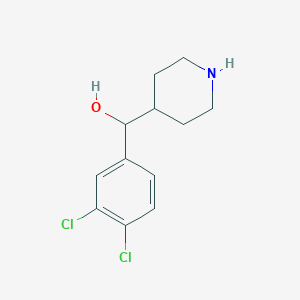

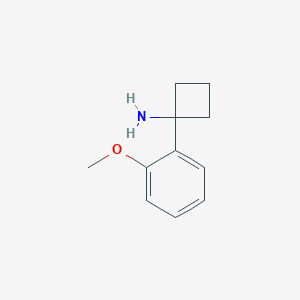

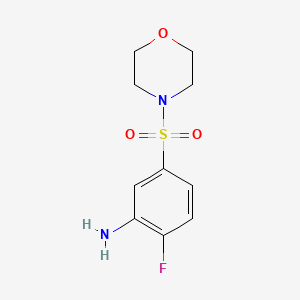

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![4-{[(4-Carbamoylphenyl)methyl]sulfanyl}benzoic acid](/img/structure/B3363146.png)

![4-[(2,6-Dimethylmorpholin-4-yl)methyl]benzonitrile](/img/structure/B3363154.png)

![2-chloro-N-[3-(methylsulfanyl)phenyl]propanamide](/img/structure/B3363162.png)

![N-{4-[4-(propan-2-yloxy)phenyl]butan-2-ylidene}hydroxylamine](/img/structure/B3363168.png)

![4-[(2-Oxopyrrolidin-1-yl)methyl]benzonitrile](/img/structure/B3363174.png)

![6-(Aminomethyl)-4-[(4-fluorophenyl)methyl]morpholin-3-one](/img/structure/B3363189.png)

![6-(Aminomethyl)-4-[(4-methoxyphenyl)methyl]morpholin-3-one](/img/structure/B3363197.png)

![1-[1-(3-chlorophenyl)-5-methyl-1H-1,2,3-triazol-4-yl]ethan-1-one](/img/structure/B3363212.png)